

Spectroscopic Profile of 6-Amino-benzoxazole-2-thiol: A Technical Guide

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Compound of Interest

Compound Name: 6-Amino-benzoxazole-2-thiol

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **6-Amino-benzoxazole-2-thiol**. Due to the limited availability of directly published complete spectra for this specific molecule, this document combines reported data for structurally related compounds with predicted values based on established spectroscopic principles. This guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the characterization of benzoxazole derivatives.

Introduction

6-Amino-benzoxazole-2-thiol is a member of the benzoxazole family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. Benzoxazole derivatives are known to exhibit a wide range of biological activities. Accurate structural elucidation through spectroscopic methods is a critical step in the synthesis and development of new therapeutic agents based on this scaffold.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for **6-Amino-benzoxazole-2-thiol** and its close analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
H-4	~7.0-7.2	d	~8.0	
H-5	~6.6-6.8	dd	~8.0, ~2.0	
H-7	~6.9-7.1	d	~2.0	
-NH ₂	~5.0-6.0	br s	-	Chemical shift can vary with concentration and temperature.
-SH	~12.0-13.0	br s	-	Thiol proton chemical shift can be highly variable and may exchange with solvent.
-NH (thione tautomer)	~11.0-12.0	br s	-	In the thione tautomer, this proton is attached to the ring nitrogen.

¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
C-2 (C=S)	~180-190	Thione carbon is significantly deshielded.
C-4	~110-115	
C-5	~115-120	
C-6	~140-145	Carbon bearing the amino group.
C-7	~100-105	
C-8 (C-O)	~145-150	
C-9 (C-N)	~135-140	

Note: The predicted chemical shifts are based on data from related benzoxazole derivatives, including 6-nitrobenzo[d]oxazol-2-amine and 6-methylbenzo[d]oxazol-2-amine^[1]. The presence of the amino group at the 6-position is expected to cause an upfield shift (to lower ppm values) for the aromatic protons and carbons compared to the unsubstituted benzoxazole-2-thiol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amino)	3400-3200	Medium, Doublet
S-H Stretch (Thiol)	2600-2550	Weak
C=S Stretch (Thione)	1200-1050	Medium-Strong
Aromatic C-H Stretch	3100-3000	Medium
C=N Stretch	1640-1610	Medium
C-N Stretch	1350-1250	Medium
C-O Stretch	1250-1200	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

Ion	Expected m/z	Notes
[M+H] ⁺	167.02	Molecular ion peak (protonated).
[M] ⁺	166.01	Molecular ion peak.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance or similar, operating at a proton frequency of 400 MHz or higher.

Sample Preparation:

- Weigh approximately 5-10 mg of the purified **6-Amino-benzooxazole-2-thiol** sample.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean NMR tube.
- Ensure the sample is fully dissolved; gentle warming or sonication may be used to aid dissolution.
- The solution should be clear and free of any particulate matter.

Data Acquisition:

- ^1H NMR: Standard acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.
- ^{13}C NMR: A wider spectral width (0-200 ppm) is required. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically necessary. Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the sample spectrum.

- The spectrum is typically recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Sample Preparation:

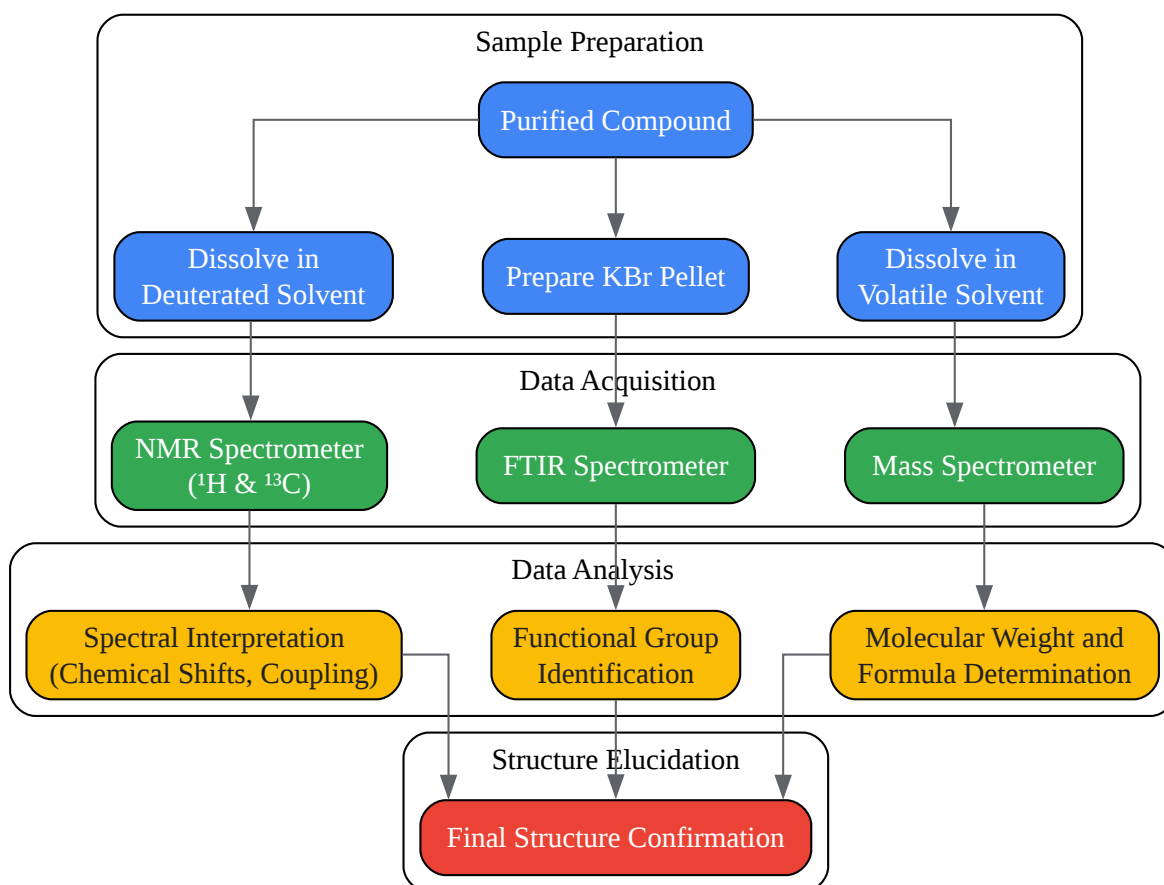
- Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

- The mass spectrometer is typically operated in positive or negative ion mode to detect the molecular ion and its fragments.
- High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition of the compound.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the tautomeric forms of **6-Amino-benzooxazole-2-thiol**.



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Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Tautomeric equilibrium between the thiol and thione forms.

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References

- 1. pubs.acs.org [pubs.acs.org]
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